1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly referred to as CDU, and it has been extensively studied for its potential use as a therapeutic agent for various diseases.
Scientific Research Applications
Anion Coordination Chemistry : The anion coordination chemistry of urea-based ligands, including those similar to the compound , has been studied. These compounds have been used to form adducts with inorganic oxo-acids, leading to a variety of hydrogen bond motifs (Biao Wu et al., 2007).
Allosteric Antagonist Effects : Compounds structurally related to "1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea" have been investigated as allosteric antagonists of the cannabinoid CB1 receptor. These studies focus on their effects on neuronal excitability and potential therapeutic applications in treating central nervous system diseases (Xiaowei Wang et al., 2011).
Electronic and Optical Properties : Computational studies have been conducted on derivatives of this compound to understand their electronic, optical, and nonlinear optical properties. These insights are crucial for applications in optoelectronic device fabrications (M. Shkir et al., 2018).
Anticancer Agents : Diaryl ureas, which are structurally related to the compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies contribute to the discovery of new anticancer agents (Jian Feng et al., 2020).
Corrosion Inhibition : Urea derivatives have also been studied for their corrosion inhibition performance on mild steel in acidic solutions. This research is significant for industrial applications where corrosion prevention is crucial (B. Mistry et al., 2011).
Neuroprotective Effects : Some oxopyrrolidine derivatives, which share structural similarities with the compound , have been synthesized and evaluated as inhibitors of acetylcholinesterase and beta-amyloid protein. This research is particularly relevant in the context of developing treatments for Alzheimer's disease (L. W. Mohamed et al., 2018).
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-3-8-17(13(2)9-12)22-19(25)21-15-10-18(24)23(11-15)16-6-4-14(20)5-7-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDAJYDBEOGWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.